molecular formula C23H21N5O4 B2550296 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 894993-30-7

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2550296
CAS No.: 894993-30-7
M. Wt: 431.452
InChI Key: LHTCHXOWSBUMEY-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a pyrazolopyrimidinone derivative featuring a benzodioxole moiety and a 2,3-dimethylphenyl substituent. Its structure integrates a pyrazolo[3,4-d]pyrimidin-4-one core, a bicyclic benzodioxole group, and an acetamide linker (RN: 841211-87-8) .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O4/c1-14-4-3-5-18(15(14)2)28-22-17(10-26-28)23(30)27(12-25-22)11-21(29)24-9-16-6-7-19-20(8-16)32-13-31-19/h3-8,10,12H,9,11,13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTCHXOWSBUMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews its synthesis, biological activity, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula: C19H20N4O3
  • Molecular Weight: 348.39 g/mol

The compound's structure includes a benzo[d][1,3]dioxole moiety and a pyrazolo[3,4-d]pyrimidine core, which are known to contribute to various pharmacological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate the benzo[d][1,3]dioxole and pyrazolo[3,4-d]pyrimidine components. Specific synthetic routes may vary based on desired yields and purity levels.

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds related to this compound. For instance:

  • Study Findings: A series of related compounds demonstrated significant growth inhibition against various cancer cell lines (HeLa, A549, MCF-7) with IC50 values often below 5 μM. Notably, one compound in the series exhibited IC50 values of 2.07 ± 0.88 μM against HeLa cells and 3.52 ± 0.49 μM against A549 cells .

The mechanism through which these compounds exert their effects includes:

  • Induction of Apoptosis: Morphological analyses indicated that certain derivatives could induce apoptosis in cancer cells.
  • Cell Cycle Arrest: The compounds were found to cause cell cycle arrest at the S-phase and G2/M-phase in targeted cancer cells .

Case Studies

StudyCompoundCell LineIC50 (μM)Mechanism
C27HeLa2.07 ± 0.88Apoptosis Induction
C7A5492.06 ± 0.09Apoptosis Induction
C16MCF-72.55 ± 0.34Apoptosis Induction

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pyrazolopyrimidinone and acetamide derivatives. Below is a detailed comparison based on synthesis, substituent effects, and physicochemical properties.

Key Observations:

Core Structure Variability: The target compound and Example 83 share the pyrazolo[3,4-d]pyrimidin-4-one core, critical for kinase binding. In contrast, compounds like those in use benzimidazole or pyrido[2,3-d]pyrimidine cores, which alter electronic properties and bioactivity .

Substituent Effects :

  • The 2,3-dimethylphenyl group in the target compound provides steric bulk, which may reduce metabolic degradation compared to the fluorophenyl groups in Example 83 .
  • Acetamide linkers (common in and ) improve solubility relative to hydrazide or oxadiazole derivatives .

Synthetic Yields: Pyrazolopyrimidinone derivatives (e.g., Example 83) typically exhibit lower yields (19%) due to multi-step functionalization, whereas benzimidazole derivatives (e.g., ) achieve moderate yields (53–67%) via straightforward condensations .

Functional and Pharmacological Implications

  • Kinase Inhibition: Pyrazolo[3,4-d]pyrimidinones like the target compound and Example 83 are ATP-competitive kinase inhibitors. The benzodioxole group may enhance selectivity for tyrosine kinases over serine/threonine kinases .
  • Solubility and Bioavailability : The acetamide linker in the target compound improves aqueous solubility (logP ~2.5 estimated) compared to hydrazide derivatives (logP >3.0) .
  • Metabolic Stability : Methyl and dimethyl substituents (e.g., 2,3-dimethylphenyl) reduce cytochrome P450-mediated oxidation, as seen in comparative studies of similar compounds .

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